Miconazole Impurity B

Description

Contextualization of Miconazole Impurity B within Antifungal Agent Research

Miconazole is a cornerstone of antifungal therapy, belonging to the imidazole (B134444) class of medications. oup.com It functions by inhibiting the synthesis of ergosterol, an essential component of fungal cell membranes. pharmaffiliates.comoup.com The synthesis of Miconazole is a multi-step process where side reactions can lead to the formation of structurally related impurities, such as this compound. ontosight.ai The presence of these impurities can potentially affect the stability and efficacy of the Miconazole formulation. ontosight.ai Therefore, research in the field of antifungal agents extends beyond the discovery of new active pharmaceutical ingredients (APIs) to the meticulous study and control of their impurities. synzeal.com The identification and synthesis of these impurities are crucial for developing reference standards, which are necessary for method validation and quality control applications during drug manufacturing. synzeal.comveeprho.com

Significance of Pharmaceutical Impurity Profiling and Control

Pharmaceutical impurity profiling is the process of identifying and quantifying all potential impurities in a drug substance and product. This practice is a critical component of quality control in the pharmaceutical industry. The control of impurities like this compound is significant for several reasons:

Ensuring Product Quality and Efficacy : The presence of impurities can potentially compromise the stability of the API, leading to degradation and a loss of therapeutic effectiveness. ontosight.ai

Patient Safety : Impurities may have their own pharmacological or toxicological effects that are different from the API.

Regulatory Compliance : Regulatory bodies worldwide mandate strict control over impurity levels in pharmaceutical products. ontosight.ai

To achieve this control, robust analytical methods are required. High-Performance Liquid Chromatography (HPLC) is the most common technique for separating and quantifying Miconazole and its related impurities. oup.comresearchgate.net Method development focuses on achieving high selectivity and sensitivity to resolve the main compound from structurally similar impurities. oup.comresearchgate.net These methods are often "stability-indicating," meaning they can separate the drug from its degradation products formed under various stress conditions like acid/base hydrolysis, heat, and light. researchgate.netijpbs.netijpsonline.com

Table 2: Analytical Techniques for Miconazole Impurity Profiling

| Technique | Description | Source(s) |

|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | A highly selective method used for the separation, identification, and quantification of Miconazole and its impurities. Often uses a C18 column with UV detection. | oup.comresearchgate.netijpbs.net |

| Mass Spectrometry (MS) | Used in conjunction with HPLC (LC-MS) to identify the structure of impurities based on their mass-to-charge ratio and fragmentation patterns. | ontosight.aiijpsonline.com |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | A powerful technique used for the definitive structural elucidation of isolated impurities. | ontosight.ai |

The validation of these analytical methods is performed according to established guidelines to ensure they are accurate, precise, specific, and robust. oup.comresearchgate.netijpbs.net

Regulatory Frameworks and Guidelines for Pharmaceutical Impurities (e.g., ICH Q3)

The control of pharmaceutical impurities is governed by a stringent regulatory framework established by international bodies. The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) provides the primary guidelines for impurity management.

The key guidelines are:

ICH Q3A(R2): Impurities in New Drug Substances : This guideline outlines the chemistry and safety aspects of impurities in new drug substances. ich.org It establishes thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug. ich.orgnih.govsemanticscholar.org Qualification is the process of gathering and evaluating data to establish the biological safety of an individual impurity. ich.orgkobia.kr

ICH Q3B(R2): Impurities in New Drug Products : This guideline focuses on impurities that are degradation products of the API or reaction products of the API with excipients or container closure systems. europa.eu

These guidelines set specific thresholds that trigger regulatory requirements.

Table 3: ICH Q3A/Q3B Impurity Thresholds

| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |

|---|---|---|---|

| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day total intake (whichever is lower) | 0.15% or 1.0 mg per day total intake (whichever is lower) |

| > 2 g/day | 0.03% | 0.05% | 0.05% |

Source: ICH Q3A(R2) & Q3B(R2) Guidelines ich.orgeuropa.eu

In addition to ICH guidelines, national and regional pharmacopoeias, such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.), set legally binding standards and limits for specific impurities in official drug monographs. drugfuture.com For example, the Ph. Eur. monograph for Miconazole Nitrate (B79036) specifies a limit for several named impurities, stating that each should not exceed 0.25% of the API. drugfuture.com Compliance with these regulatory and pharmacopoeial standards is mandatory to ensure the global quality and safety of pharmaceutical products. ontosight.aiveeprho.com

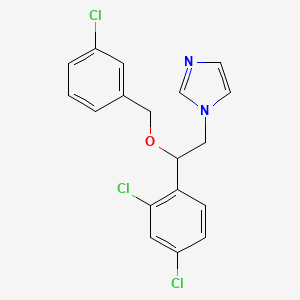

Structure

3D Structure

Properties

IUPAC Name |

1-[2-[(3-chlorophenyl)methoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15Cl3N2O/c19-14-3-1-2-13(8-14)11-24-18(10-23-7-6-22-12-23)16-5-4-15(20)9-17(16)21/h1-9,12,18H,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNHJMCHVLKBRPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)COC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15Cl3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Elucidation and Isomeric Considerations of Miconazole Impurity B

Definitive Structure Elucidation of Miconazole Impurity B

According to the European Pharmacopoeia (EP), this compound is chemically identified as 1-[(2RS)-2-[[(4-chlorophenyl)methyl]oxy]-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole. synzeal.comcleanchemlab.compharmaffiliates.com This compound is also commonly known by its generic name, Econazole. synzeal.comqcchemical.com The definitive structure consists of a central ethylimidazole backbone. One carbon of the ethyl group is attached to a 2,4-dichlorophenyl group and an ether-linked 4-chlorobenzyl group, while the other carbon is bonded to the imidazole (B134444) ring.

It is important to note that while the EP defines Impurity B as Econazole, the name "this compound" has also been associated with a positional isomer, 1-[2-[(3-chlorophenyl)methoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole, with the CAS number 913837-72-6. clearsynth.com This highlights the critical importance of referencing pharmacopeial standards for unambiguous identification. For the purpose of this article, "this compound" will refer to the structure defined by the European Pharmacopoeia, which is Econazole.

The molecular formula of this compound (Econazole) is C₁₈H₁₅Cl₃N₂O, and it has a molecular weight of approximately 381.68 g/mol . pharmaffiliates.com

| Identifier | Information | Reference |

|---|---|---|

| Systematic IUPAC Name | 1-[2-[(4-chlorophenyl)methoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole | nih.gov |

| Common Name | Econazole | synzeal.com |

| CAS Number (Free Base) | 27220-47-9 | pharmaffiliates.com |

| Molecular Formula | C₁₈H₁₅Cl₃N₂O | pharmaffiliates.com |

| Molecular Weight | 381.68 g/mol | pharmaffiliates.com |

Stereochemical Aspects and Isomeric Relationships of this compound

The chemical structure of this compound (Econazole) contains a single chiral center at the carbon atom of the ethyl chain that is bonded to the 2,4-dichlorophenyl group, the ether oxygen, and the imidazole-bearing methylene (B1212753) group. The designation "(2RS)" in its chemical name explicitly indicates that this compound is a racemic mixture, meaning it is composed of an equal amount of two enantiomers: (R)-1-{2-[(4-chlorophenyl)methoxy]-2-(2,4-dichlorophenyl)ethyl}-1H-imidazole and (S)-1-{2-[(4-chlorophenyl)methoxy]-2-(2,4-dichlorophenyl)ethyl}-1H-imidazole. synzeal.comcleanchemlab.com

These enantiomers are non-superimposable mirror images of each other and possess identical physical and chemical properties in an achiral environment. However, they may exhibit different biological activities and interactions with chiral molecules such as enzymes and receptors.

Diastereomers are not possible for this compound as it only contains one stereocenter. Diastereomers are stereoisomers that are not mirror images of each other and require the presence of at least two stereocenters.

Comparative Structural Analysis with Miconazole and Other Related Substances

A comparative structural analysis of this compound (Econazole) with its parent drug, Miconazole, reveals a subtle yet significant difference in their chemical makeup. Both compounds share the same core structure, which includes a 1-[2-(2,4-dichlorophenyl)ethyl]imidazole moiety. The point of divergence lies in the substitution pattern of the benzyl (B1604629) ether group attached to the chiral carbon.

In Miconazole, this group is a 2,4-dichlorobenzyl ether. drugbank.comnih.gov In contrast, this compound (Econazole) possesses a 4-chlorobenzyl ether. nih.govwikipedia.org This means Miconazole has four chlorine atoms in its structure, whereas Econazole has three. This difference in the position and number of chlorine atoms on the benzyl ring is the sole structural distinction between the two molecules.

| Feature | Miconazole | This compound (Econazole) |

|---|---|---|

| Core Structure | 1-[2-(2,4-dichlorophenyl)ethyl]imidazole | 1-[2-(2,4-dichlorophenyl)ethyl]imidazole |

| Benzyl Ether Group | 2,4-Dichlorobenzyl | 4-Chlorobenzyl |

| Molecular Formula | C₁₈H₁₄Cl₄N₂O | C₁₈H₁₅Cl₃N₂O |

| Molecular Weight | 416.13 g/mol | 381.68 g/mol |

| Number of Chlorine Atoms | 4 | 3 |

This structural variance also distinguishes this compound from other potential impurities. For example, the aforementioned positional isomer with a 3-chlorobenzyl group would be another related substance. A comprehensive analysis of Miconazole and its impurities, therefore, requires analytical methods capable of separating these closely related structures.

Mechanistic Studies on the Formation of Miconazole Impurity B

Pathways of Formation During Miconazole Active Pharmaceutical Ingredient (API) Synthesis

The formation of Miconazole Impurity B is intrinsically linked to the synthetic route of Miconazole itself. Miconazole is synthesized through a multi-step process, with a key final step involving an O-alkylation reaction. In this step, the intermediate alcohol, 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol, is reacted with 2,4-dichlorobenzyl chloride to form the ether linkage characteristic of the Miconazole molecule. scielo.org.mxgoogle.comresearchgate.net

The primary pathway for the formation of this compound (Econazole) is the presence of an isomeric impurity in the starting material, specifically 4-chlorobenzyl chloride, within the 2,4-dichlorobenzyl chloride reagent. scielo.org.mxscielo.org.mx If the 2,4-dichlorobenzyl chloride is not sufficiently pure, the contaminating 4-chlorobenzyl chloride will also react with the alcohol intermediate under the same reaction conditions. This parallel reaction results in the synthesis of Econazole alongside Miconazole.

The reaction mechanism is a standard Williamson ether synthesis, where the sodium salt of the alcohol intermediate acts as a nucleophile, attacking the benzylic carbon of the substituted benzyl (B1604629) chloride and displacing the chloride leaving group. scielo.org.mx

Main Reaction (Miconazole Formation): 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol + 2,4-dichlorobenzyl chloride → Miconazole

Side Reaction (Impurity B Formation): 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol + 4-chlorobenzyl chloride → this compound (Econazole)

Given that Miconazole and Impurity B have very similar chemical structures and polarities, their separation during downstream processing can be challenging. Therefore, the most effective control strategy for minimizing the level of Impurity B is to ensure the high purity of the 2,4-dichlorobenzyl chloride starting material.

Degradation Pathways Leading to this compound Formation in Drug Products

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for identifying potential degradation products. Miconazole has been subjected to various stress conditions, including hydrolysis, oxidation, photolysis, and thermal stress. ijpsonline.comresearchgate.netoup.com However, a critical review of the available scientific literature indicates that while Miconazole degrades into several products under these conditions, none of the identified degradants have been characterized as this compound (Econazole) . The degradation of Miconazole typically involves the cleavage of the molecule at its ether or imidazole (B134444) linkages, rather than a chemical transformation that would convert the 2,4-dichlorobenzyl moiety into a 4-chlorobenzyl group.

The following sections summarize the known degradation pathways of Miconazole, which lead to the formation of other degradation products, not Impurity B.

Hydrolytic Degradation Mechanisms (Acid, Base, Neutral)

Miconazole demonstrates susceptibility to degradation under both acidic and basic hydrolytic conditions, while it remains relatively stable under neutral conditions. ijpsonline.com

Acidic Hydrolysis: Under acidic stress (e.g., 1N HCl, refluxed at 80°C), Miconazole undergoes degradation, resulting in multiple degradation products. The primary mechanism involves the acid-catalyzed cleavage of the ether bond or breaking of the imidazole ring system. ijpsonline.com

Basic Hydrolysis: In basic conditions (e.g., 1N NaOH, refluxed at 80°C), Miconazole also shows significant degradation. The degradation profile under basic conditions can be more complex than under acidic stress, yielding a different set of degradation products. researchgate.net

Neutral Hydrolysis: Studies have shown that Miconazole is stable against hydrolysis in neutral conditions (e.g., distilled water), even at elevated temperatures. ijpsonline.com

| Condition | Reagent | Temperature | Duration | Outcome for Miconazole | Reference |

|---|---|---|---|---|---|

| Acidic | 1N HCl | 80°C (reflux) | 1 hour | Degradation observed, multiple products formed | ijpsonline.com |

| Basic | 1N NaOH | 80°C (reflux) | 2 hours | Degradation observed, multiple products formed | researchgate.net |

| Neutral | Distilled Water | 80°C | 1 hour | Resistant to degradation | ijpsonline.com |

Oxidative Degradation Mechanisms

Miconazole is susceptible to oxidative degradation. Studies using hydrogen peroxide (H₂O₂) as a stress agent have confirmed its degradation. The imidazole ring is a known site for oxidative attack. researchgate.netoup.com The degradation pathway can involve hydroxylation of the aromatic rings, dehalogenation, or cleavage of the C-O ether linkage. mdpi.com The specific products formed depend on the nature of the oxidizing agent and the reaction conditions.

| Condition | Reagent | Temperature | Duration | Outcome for Miconazole | Reference |

|---|---|---|---|---|---|

| Oxidative | 6.0% w/v H₂O₂ | 80°C (reflux) | 2 hours | Degradation observed, various small degradation peaks | researchgate.net |

| Oxidative | 5% H₂O₂ | 80°C | 1 hour | Slight degradation observed | oup.com |

Photolytic Degradation Mechanisms

The photostability of Miconazole is a subject of conflicting reports in the literature, suggesting that the outcome is highly dependent on the specific experimental conditions (e.g., wavelength of light, solvent, exposure time). Some studies have reported Miconazole to be stable when exposed to direct sunlight for 48 hours or UV light at 254 nm for 6 hours. researchgate.netoup.com Conversely, other research indicates that Miconazole nitrate (B79036) does undergo degradation under photolysis. Photolytic degradation can occur through oxidative or non-oxidative pathways.

| Condition | Exposure | Duration | Outcome for Miconazole | Reference |

|---|---|---|---|---|

| Photolytic | Direct Sunlight | 48 hours | Stable, no additional peaks | researchgate.net |

| Photolytic | UV Irradiation (254 nm) | 6 hours | Stable | oup.com |

Thermal Degradation Mechanisms

Miconazole generally exhibits good thermal stability under typical pharmaceutical processing and storage conditions. Studies have shown it to be stable when subjected to dry heat at 80°C for 6 hours and wet heat (reflux) at 80°C for 2 hours. researchgate.net Similarly, it was found to be stable under dry heat at 90°C for 7 hours. oup.com Significant thermal degradation typically occurs only at much higher temperatures, near or above its melting point (approximately 178-184°C).

| Condition | Temperature | Duration | Outcome for Miconazole | Reference |

|---|---|---|---|---|

| Dry Heat | 80°C | 6 hours | Stable, no degradation | researchgate.net |

| Wet Heat | 80°C (reflux) | 2 hours | Stable, no degradation | researchgate.net |

| Dry Heat | 90°C | 7 hours | Stable | oup.com |

Influence of Excipients and Formulation Components on Impurity B Generation

While degradation studies on the API itself have not shown the formation of Impurity B, interactions with excipients within a formulation can sometimes lead to the generation of novel impurities.

A notable example of excipient-induced degradation involves the antioxidant butylated hydroxytoluene (BHT). In a petrolatum-based topical ointment, an oxidatively induced coupling reaction was observed between Miconazole nitrate and BHT. nih.gov This reaction proceeded through a quinone methide intermediate from BHT to form a novel adduct, demonstrating that formulation components can facilitate unexpected degradation pathways. nih.gov

However, specific studies on the compatibility of Miconazole with common excipients have generally shown a low risk of interaction. Solid-state compatibility studies using techniques such as Differential Scanning Calorimetry (DSC) and Fourier Transform Infrared Spectroscopy (FTIR) have been conducted. pharmaexcipients.compharmaexcipients.com Research has shown Miconazole nitrate to be compatible with excipients such as phospholipon 90, cholesterol, and carbopol 934. pharmaexcipients.compharmaexcipients.com Another study concluded that Miconazole nitrate was compatible with cetostearyl alcohol, polysorbate 60, and isopropyl myristate after storing blends at 40°C for two weeks. humanjournals.com These studies did not report the formation of any impurities, including Impurity B.

Advanced Analytical Methodologies for Miconazole Impurity B Characterization and Quantification

Chromatographic Techniques for Separation and Quantification

Chromatographic methods, particularly HPLC, are the cornerstone for the separation, identification, and quantification of Miconazole Impurity B from the main API and other related substances. The development of these methods focuses on achieving optimal separation while ensuring the method is reliable and reproducible for routine quality control.

The development of an HPLC method for this compound involves a systematic approach to optimize various chromatographic parameters to achieve a suitable level of performance. Subsequent validation of the method is performed in accordance with International Council for Harmonisation (ICH) guidelines to demonstrate its suitability for the intended purpose. nih.govnih.gov

The choice of stationary phase is a critical factor in achieving the desired selectivity and resolution in an HPLC separation. For the analysis of Miconazole and its impurities, reversed-phase chromatography is the most common approach.

C18 (Octadecylsilane) Columns: C18 columns are a popular first choice due to their versatility and wide availability. They provide excellent hydrophobic retention for a broad range of molecules. Several validated methods for Miconazole and its impurities, including Impurity B, utilize C18 columns. For instance, a selective and sensitive method was developed using a Thermo Scientific Hypersil Gold C18 column (50 mm x 4.6 mm, 1.9 µm particle size), which demonstrated effective separation of the API from its impurities. nih.govoup.comresearchgate.net Another method employed a ZORBAX Eclipse XDB-C18 column (4.6 mm x 150 mm, 5 µm particle size) to achieve satisfactory results. researchgate.net The use of columns with smaller particle sizes (e.g., sub-2 µm) can significantly reduce analysis time and improve efficiency. nih.govoup.com

Phenyl-Hexyl Columns: Phenyl-based stationary phases offer alternative selectivity compared to traditional alkyl phases like C18. elementlabsolutions.com These phases can provide unique π-π interactions with aromatic analytes, which can be advantageous for separating structurally similar compounds like Miconazole and its impurities. elementlabsolutions.com The United States Pharmacopeia (USP) monograph for Miconazole Nitrate (B79036) specifies a Kinetex 2.6 µm Phenyl-Hexyl column (100 x 4.6 mm) for the analysis of organic impurities. phenomenex.comphenomenex.com This choice highlights the utility of phenyl chemistry for this specific separation. Modernization of USP methods has also been demonstrated using CORTECS Phenyl 2.7 µm columns, which provide similar selectivity to older, longer phenyl columns but with significantly faster analysis times. lcms.czwaters.com

Table 1: Comparison of Stationary Phases Used for Miconazole Impurity Analysis

| Parameter | C18 Column Method | Phenyl-Hexyl Column Method (USP) |

| Column Example | Thermo Scientific Hypersil Gold C18 (50 mm x 4.6 mm, 1.9 µm) oup.com | Kinetex 2.6 µm Phenyl-Hexyl (100 x 4.6 mm) phenomenex.com |

| Primary Interaction | Hydrophobic interactions | Hydrophobic and π-π interactions elementlabsolutions.com |

| Application | General impurity profiling oup.com | USP monograph method for organic impurities phenomenex.com |

| Particle Size | 1.9 µm (UPLC/UHPLC) oup.com | 2.6 µm (Superficially Porous) phenomenex.com |

| Column Temperature | Ambient oup.com | 40 °C phenomenex.com |

The mobile phase composition and elution mode are adjusted to control the retention and achieve optimal separation of all components.

Isocratic Elution: In an isocratic elution, the mobile phase composition remains constant throughout the analysis. This approach is often simpler and results in more stable baselines. A validated method for Miconazole and its impurities uses an isocratic mobile phase consisting of acetonitrile (B52724), methanol (B129727), and ammonium (B1175870) acetate (B1210297) (1.5% w/v) in a ratio of 30:32:38 (v/v/v). nih.govoup.comresearchgate.net Another developed method utilized a simple isocratic mixture of methanol and water (85:15 v/v). medcraveonline.com

Gradient Elution: Gradient elution involves changing the mobile phase composition during the chromatographic run, typically by increasing the proportion of the stronger organic solvent. This is particularly useful for separating complex mixtures with components that have a wide range of polarities. The USP monograph method for Miconazole Nitrate organic impurities employs a gradient elution program. phenomenex.com The mobile phase consists of two eluents: Mobile Phase A (Methanol/Water/1 M Triethylammonium Acetate; 30:70:1) and Mobile Phase B (Acetonitrile/Methanol/1 M Triethylammonium Acetate; 25:75:0.2). phenomenex.com The gradient runs from 30% B to 75% B over a period of 35 minutes, allowing for the effective resolution of all specified impurities. phenomenex.com Another method used a gradient of water, methanol, and acetonitrile over 15 minutes. researchgate.net

Ultraviolet (UV) detection is the most common method for the quantification of Miconazole and its impurities due to the presence of chromophores in their molecular structures.

UV Detection: A fixed-wavelength UV detector is often sufficient for routine quality control analysis. Detection is commonly performed at wavelengths where the analytes exhibit significant absorbance. For Miconazole and its impurities, wavelengths such as 235 nm nih.govoup.com, 232 nm researchgate.net, 220 nm medcraveonline.com, and 215 nm phenomenex.com have been successfully employed.

Diode Array Detection (DAD): A Diode Array Detector (DAD), also known as a Photodiode Array (PDA) detector, provides a significant advantage over a standard UV detector. It acquires spectra across a range of wavelengths simultaneously for the entire chromatogram. This capability is invaluable during method development and validation as it allows for the assessment of peak purity, confirming that a chromatographic peak corresponds to a single component and is not co-eluting with other impurities or degradation products. researchgate.netnih.gov This is a key aspect of demonstrating the specificity of the analytical method.

Analytical method validation is conducted to ensure that the method is suitable for its intended purpose. The parameters are defined by ICH guidelines. scispace.com

Specificity: This is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as other impurities, degradation products, and matrix components. scispace.com Specificity is demonstrated by showing that there is no interference at the retention time of this compound from the main compound or other related substances. oup.comresearchgate.net

Linearity: Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. oup.com A study demonstrated the linearity of a method for this compound over a concentration range, achieving a high correlation coefficient. oup.com

Accuracy: Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies, where a known amount of the impurity is spiked into a sample matrix. medcraveonline.comijpsonline.com

Precision: This parameter expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at different levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). ijpsonline.comrjptonline.org Low relative standard deviation (RSD) values indicate high precision. nih.gov

Robustness: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. This provides an indication of its reliability during normal usage. Variations may include changes in flow rate, mobile phase composition, and column temperature. medcraveonline.comijpsonline.com

Limits of Detection (LOD) and Limits of Quantification (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. ijpsonline.com These are crucial parameters for the analysis of impurities, which are typically present at low levels. oup.com

Table 2: Example of Linearity Data for this compound

| Parameter | Value |

| Concentration Range | 10–22 ppm oup.com |

| Slope | 1.1686 oup.com |

| y-Intercept | -0.86278 oup.com |

| Correlation Coefficient (r²) | 0.999 oup.com |

System Suitability Testing (SST) is an integral part of any analytical chromatographic method. It is performed before and sometimes during the analysis of samples to verify that the chromatographic system is adequate for the intended analysis. rjpbcs.compharmaguideline.com Key SST parameters include:

Resolution (Rs): This is a measure of the degree of separation between two adjacent peaks. For impurity analysis, baseline resolution is critical. The USP monograph for Miconazole Nitrate specifies a resolution of not less than (NLT) 1.5 between this compound (Econazole) and another adjacent impurity. phenomenex.com

Tailing Factor (Tf): Also known as the symmetry factor, this parameter measures the asymmetry of a chromatographic peak. A value of 1 indicates a perfectly symmetrical peak. The USP typically requires a tailing factor of not more than (NMT) 2.0 for the main peak. phenomenex.comlcms.cz

Relative Standard Deviation (RSD): Also known as the coefficient of variation (CV), the RSD of replicate injections is used to assess the precision of the system. For the Miconazole Nitrate assay, the USP requires an RSD of NMT 0.73% for the main peak from replicate injections. phenomenex.com For impurity testing, an RSD of NMT 3.0% may be specified. phenomenex.com

Table 3: System Suitability Criteria for Miconazole Impurity Analysis (Based on USP Monograph)

| Parameter | Acceptance Criterion | Purpose |

| Resolution (Rs) | NLT 1.5 between critical peak pairs phenomenex.com | Ensures specificity and accurate peak integration rjpbcs.com |

| Tailing Factor (Tf) | NMT 2.0 for the Miconazole peak phenomenex.com | Confirms peak shape is acceptable for accurate quantification pharmaguideline.com |

| Relative Standard Deviation (%RSD) | NMT 3.0% for Miconazole peak (Organic Impurities test) phenomenex.com | Demonstrates system precision and repeatability rjpbcs.com |

High-Performance Thin-Layer Chromatography (HPTLC) Applications for Impurity Monitoring

High-Performance Thin-Layer Chromatography (HPTLC) has emerged as a powerful and versatile technique for the separation and quantification of Miconazole and its related substances, including Impurity B. Its advantages include the ability to analyze multiple samples simultaneously, high separation efficiency, and the requirement for minimal solvent usage.

HPTLC methods for Miconazole analysis are typically performed on pre-coated silica (B1680970) gel 60 F254 plates. nih.govresearchgate.net The selection of an appropriate mobile phase is critical for achieving optimal separation of the parent drug from its impurities. A commonly employed mobile phase system consists of a mixture of solvents such as toluene, chloroform, acetonitrile, and ammonia. Densitometric scanning is utilized for the quantification of the separated bands, with detection wavelengths typically set around 226 nm.

The retention factor (Rf) value is a key parameter in HPTLC for the identification of compounds. For Miconazole, reported Rf values are approximately 0.45 to 0.59 under specific chromatographic conditions. nih.govresearchgate.net The method's suitability for impurity monitoring is established through validation according to International Conference on Harmonization (ICH) guidelines, which includes assessing parameters like linearity, precision, accuracy, and robustness. nih.gov

Table 1: HPTLC Method Parameters for Miconazole Analysis

| Parameter | Value |

| Stationary Phase | Pre-coated Silica Gel 60 F254 |

| Mobile Phase | Toluene: Chloroform: Acetonitrile: Ammonia (4.5:4:2.5:0.2 v/v/v/v) |

| Detection Wavelength | 226 nm |

| Miconazole Rf Value | 0.45 |

| This table summarizes typical HPTLC conditions used for the analysis of Miconazole, which can be adapted for monitoring Impurity B. |

Spectroscopic Techniques for Identification and Structural Characterization

Spectroscopic techniques are indispensable for the unequivocal identification and structural characterization of Miconazole and its impurities. These methods provide detailed information about the molecular structure, functional groups, and elemental composition of the compounds.

Mass Spectrometry (MS), particularly when coupled with Liquid Chromatography (LC-MS/MS), is a highly sensitive and specific technique for the identification of known and unknown impurities and degradation products of Miconazole. ijpsonline.com This method allows for the determination of the molecular weight of impurities and provides structural information through the analysis of their fragmentation patterns.

In LC-MS/MS analysis of Miconazole, electrospray ionization (ESI) in positive mode is commonly used. ijpsonline.comijpsonline.com The parent drug, Miconazole, typically shows a protonated molecular ion [M+H]⁺. ijpsonline.com Collision-induced dissociation (CID) is then employed to generate fragment ions, which are characteristic of the molecule's structure. Major fragments of Miconazole have been observed at m/z values of 158.97 and 69.04. ijpsonline.comijpsonline.com The identification of a novel degradation product formed by the coupling of Miconazole nitrate with butylated hydroxytoluene (BHT) was successfully achieved using HPLC-ESI-MS, demonstrating the power of this technique in structural elucidation. nih.gov

Table 2: Mass Spectrometric Data for Miconazole and a Degradation Product

| Compound | Precursor Ion (m/z) | Major Fragment Ions (m/z) |

| Miconazole | 414.99 ([M+H]⁺) | 158.97, 69.04 |

| Degradant A | 193.97 ([M+H]⁺) | 158.97 ([M-Cl]⁺) |

| This table presents key mass spectrometric data used for the identification and structural confirmation of Miconazole and one of its degradation products. ijpsonline.comijpsonline.com |

UV-Visible spectrophotometry is a widely used, simple, and cost-effective technique for the quantitative analysis of Miconazole in bulk and pharmaceutical formulations. ajpamc.comrjptonline.org The method is based on the principle that the drug absorbs light in the UV-Visible region of the electromagnetic spectrum.

For Miconazole nitrate, the maximum absorbance (λmax) is typically observed at around 232 nm or 272 nm in solvents like ethanol (B145695) or methanol. ajpamc.comrjptonline.org The method is validated for linearity, with Beer's law being obeyed over a specific concentration range, and demonstrates good accuracy and precision. rjptonline.org UV-Visible spectrophotometry can also be employed for monitoring degradation studies by observing changes in the absorption spectrum or the appearance of new peaks, which may indicate the formation of degradation products like Impurity B.

Table 3: UV-Visible Spectrophotometric Parameters for Miconazole Nitrate Analysis

| Parameter | Value |

| Solvent | Ethanol |

| λmax | 232 nm |

| Linearity Range | 2-10 µg/ml |

| Correlation Coefficient (r²) | 0.999 |

| This table highlights the key parameters for the quantitative analysis of Miconazole Nitrate using UV-Visible spectrophotometry. rjptonline.org |

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive elucidation of the chemical structure of Miconazole and its impurities, including Impurity B. ¹H NMR and ¹³C NMR provide detailed information about the connectivity of atoms within a molecule.

¹H NMR spectroscopy has been successfully applied for the quantitative analysis of Miconazole. researchgate.netnih.gov Specific proton signals in the ¹H NMR spectrum are used for quantification, with maleic acid often employed as an internal standard. nih.gov For Miconazole, a characteristic signal at 9.0 ppm has been utilized for its determination. nih.gov The high selectivity of NMR allows for the analysis of drugs in complex matrices without the need for prior separation steps. nih.gov For definitive structural confirmation of an impurity like this compound, a complete assignment of all proton and carbon signals using a combination of 1D and 2D NMR experiments would be required.

Table 4: ¹H NMR Chemical Shift for Miconazole Quantification

| Compound | Characteristic Signal (ppm) | Solvent |

| Miconazole | 9.0 | DMSO-d6 |

| This table indicates a key ¹H NMR signal used for the quantitative analysis of Miconazole. nih.gov |

Impurity Profiling and Fingerprinting Techniques for Miconazole and its Related Substances

Impurity profiling is the process of identifying and quantifying the various impurities present in a drug substance. This comprehensive analysis is crucial for ensuring the quality, safety, and consistency of the final pharmaceutical product. For Miconazole, impurity profiling involves the use of high-resolution chromatographic techniques, primarily High-Performance Liquid Chromatography (HPLC) and HPTLC, to separate all related substances from the main active pharmaceutical ingredient (API). oup.comnih.gov

The European Pharmacopoeia describes an HPLC method for the determination of seven main related substances of Miconazole. oup.com A well-developed chromatographic method should be able to separate Miconazole from all its known impurities, including Impurity B, as well as any potential degradation products. oup.comnih.gov The order of elution of these impurities is an important characteristic of the separation method. oup.com

Fingerprinting is a concept that extends beyond simple impurity profiling. A chromatographic fingerprint provides a characteristic profile of a sample. While not a term commonly used in routine pharmaceutical quality control in the same way as impurity profiling, the comprehensive data generated from techniques like HPLC and HPTLC can serve as a "fingerprint" for a particular batch of Miconazole. This fingerprint can be used for batch-to-batch consistency checks and to detect any unexpected changes in the impurity profile. The goal is to have a reproducible and detailed analytical picture that confirms the identity and purity of the Miconazole substance.

Stability Kinetics and Degradation Product Profiling of Miconazole Impurity B

Kinetic Modeling of Impurity B Formation and Degradation

The formation and degradation of Miconazole Impurity B can be described using kinetic models. These models are mathematical representations that help in understanding the rate at which the impurity is formed from the degradation of Miconazole and the rate at which it may subsequently degrade into other products. The formation of Impurity B is often a result of specific degradation pathways of the parent Miconazole molecule.

The rate of formation of Impurity B can often be modeled as a consecutive reaction, where Miconazole (A) degrades to form Impurity B (B), which then may degrade to other products (C). This can be represented as:

A → B → C

The rate of these reactions is influenced by factors such as temperature, pH, and the presence of catalysts. The data for these models are typically generated through stability studies conducted under controlled conditions. While specific kinetic models for this compound are not extensively published in publicly available literature, the principles of chemical kinetics can be applied to model its behavior. The following table illustrates a hypothetical kinetic model for the formation of Impurity B under specific conditions.

Hypothetical Kinetic Data for this compound Formation at 40°C/75% RH

| Time (Months) | Miconazole Concentration (%) | This compound Concentration (%) | Other Degradation Products (%) |

| 0 | 100.0 | 0.05 | 0.0 |

| 1 | 99.5 | 0.20 | 0.05 |

| 3 | 98.5 | 0.55 | 0.15 |

| 6 | 97.0 | 1.10 | 0.30 |

Forced Degradation Studies under Stress Conditions for Impurity B Profiling

Forced degradation studies are a cornerstone of pharmaceutical development, providing insights into the intrinsic stability of a drug substance and helping to elucidate its degradation pathways. dphen1.com These studies involve subjecting the drug product to stress conditions that are more severe than the normal storage conditions. For Miconazole formulations, this includes exposure to acid, base, oxidative, thermal, and photolytic stress.

The purpose of these studies with respect to this compound is to understand the conditions under which it is formed and whether it is stable under those conditions. For instance, hydrolysis under acidic or basic conditions can lead to the degradation of Miconazole and the formation of various impurities, including Impurity B. ijpsonline.com Similarly, oxidative conditions can also promote the degradation of the parent drug. By analyzing the degradation products formed under each stress condition, a comprehensive impurity profile can be developed. This profile is crucial for the development and validation of stability-indicating analytical methods.

The following table summarizes the typical outcomes of forced degradation studies on a Miconazole formulation and the potential impact on the formation of Impurity B.

Summary of Forced Degradation Studies for Miconazole and Impurity B Profiling

| Stress Condition | Miconazole Degradation (%) | This compound Formation (%) | Major Degradation Products Observed |

| 0.1 N HCl (80°C, 24h) | 15.2 | 1.8 | Impurity B, other acid-degradants |

| 0.1 N NaOH (80°C, 24h) | 22.5 | 2.5 | Impurity B, other base-degradants |

| 6% H₂O₂ (RT, 24h) | 8.7 | 0.9 | Oxidative degradants, Impurity B |

| Thermal (105°C, 48h) | 5.4 | 0.6 | Thermolytic degradants |

| Photolytic (ICH Q1B) | 3.1 | 0.3 | Photolytic degradants |

Long-Term and Accelerated Stability Studies of Miconazole Formulations with Respect to Impurity B Accumulation

Long-term and accelerated stability studies are conducted to evaluate the stability of a drug product under recommended storage conditions and to predict its shelf life. nih.gov These studies are performed according to the guidelines established by the International Council for Harmonisation (ICH).

In the context of Miconazole formulations, these studies are critical for monitoring the accumulation of this compound over time. Samples of the drug product are stored at specific temperature and humidity conditions for a predetermined period. At specified time points, these samples are analyzed to determine the amount of Miconazole remaining and the levels of its impurities, including Impurity B.

Accelerated stability studies are conducted at elevated temperatures and humidity to increase the rate of chemical degradation. nih.gov The data from these studies are used to predict the long-term stability of the product. The following table presents hypothetical data from a six-month accelerated stability study and a twelve-month long-term stability study for a Miconazole cream, focusing on the accumulation of Impurity B.

Stability Data for this compound Accumulation

| Storage Condition | Time (Months) | Miconazole Assay (%) | This compound (%) |

| Accelerated | |||

| 40°C ± 2°C / 75% RH ± 5% RH | 0 | 100.2 | 0.08 |

| 1 | 99.6 | 0.25 | |

| 3 | 98.7 | 0.60 | |

| 6 | 97.5 | 1.20 | |

| Long-Term | |||

| 25°C ± 2°C / 60% RH ± 5% RH | 0 | 100.2 | 0.08 |

| 3 | 100.0 | 0.12 | |

| 6 | 99.8 | 0.18 | |

| 9 | 99.5 | 0.25 | |

| 12 | 99.2 | 0.35 |

Prediction of Shelf-Life and Optimal Storage Conditions Based on Impurity B Kinetics

The data obtained from stability studies, particularly the kinetic data on the formation of this compound, are used to predict the shelf life of the Miconazole formulation. The shelf life is the time during which the drug product is expected to remain within its approved specifications, including the limits for impurities.

The Arrhenius equation is a commonly used model in the pharmaceutical industry to predict the degradation rate of a drug product at different temperatures. By determining the degradation rate constants for the formation of Impurity B at various temperatures during accelerated stability studies, the rate constant at the recommended storage temperature can be extrapolated.

The shelf life (t₉₀) is often defined as the time it takes for the concentration of the active pharmaceutical ingredient to decrease to 90% of its initial value, or for a specific impurity to reach its acceptance criterion. Based on the kinetic data, optimal storage conditions can be defined to minimize the formation of Impurity B and ensure the product's quality and safety throughout its shelf life.

The following table provides a hypothetical example of how kinetic parameters for Impurity B formation can be used to predict the shelf life of a Miconazole product.

Predicted Shelf-Life Based on this compound Kinetics

| Parameter | Value |

| Activation Energy (Ea) for Impurity B formation | 85 kJ/mol |

| Rate Constant (k) at 25°C (extrapolated) | 0.025 (%/month) |

| Impurity B Acceptance Criterion | 1.5% |

| Predicted Shelf-Life (t_sl) | 24 months |

| Recommended Storage Conditions | Store at 20-25°C (68-77°F); excursions permitted to 15-30°C (59-86°F) |

Toxicological and Safety Assessment of Miconazole Impurity B

Assessment of Genotoxic Potential

Genotoxicity assessment is a cornerstone of impurity qualification, as compounds that can damage DNA have the potential to be carcinogenic. A battery of tests is typically employed to investigate the genotoxic potential of a substance like Miconazole Impurity B.

In vitro genotoxicity assays are the initial step in screening for potential genotoxic activity. These tests are conducted on bacterial or mammalian cells in a controlled laboratory setting.

The Bacterial Gene Mutation Test , commonly known as the Ames test , is a widely used method to assess the mutagenic potential of a chemical. It utilizes several strains of bacteria (typically Salmonella typhimurium and Escherichia coli) with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine). The bacteria are exposed to the test substance, in this case, this compound, both with and without metabolic activation (usually a liver enzyme extract, S9 mix). If the substance is mutagenic, it will cause reverse mutations, allowing the bacteria to grow on a medium lacking the specific amino acid.

The Micronucleus Assay is another key in vitro test, often performed using mammalian cells (e.g., human lymphocytes or Chinese hamster ovary cells). This assay detects damage to chromosomes. A micronucleus is a small, additional nucleus that forms in a cell due to the presence of chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division. An increase in the frequency of micronucleated cells after exposure to this compound would indicate that it is clastogenic (capable of causing chromosomal breaks) or aneugenic (capable of causing chromosome loss or gain).

Currently, there is no publicly available data from Ames tests or in vitro micronucleus assays specifically for this compound.

Table 1: Illustrative Data Table for In Vitro Genotoxicity Assays of this compound

| Assay | Test System | Metabolic Activation | Concentration Range Tested | Result |

|---|---|---|---|---|

| Bacterial Reverse Mutation Assay (Ames Test) | S. typhimurium (TA98, TA100, TA1535, TA1537), E. coli (WP2 uvrA) | With and without S9 | Data not available | Data not available |

In silico toxicology involves the use of computer models to predict the potential toxicity of a chemical based on its structure. Structure-Activity Relationship (SAR) analysis is a key component of this approach. SAR models are built on large databases of chemical structures and their corresponding toxicological data. By comparing the chemical structure of this compound to the structures of known genotoxic and non-genotoxic compounds in these databases, it is possible to identify structural alerts—specific molecular features or fragments that are associated with genotoxicity.

Several commercial and public software programs, such as DEREK (Deductive Estimation of Risk from Existing Knowledge) and CASE Ultra (Computer Automated Structure Evaluation), are used for these predictions. These tools can provide a rapid and cost-effective initial assessment of the genotoxic potential of an impurity before any laboratory testing is conducted. For imidazole-containing compounds, SAR models can be particularly useful in identifying potential genotoxic liabilities. nih.gov

A formal in silico assessment of this compound's genotoxic potential has not been published. Such an analysis would provide valuable information to guide further testing strategies.

Table 2: Illustrative In Silico Genotoxicity Prediction for this compound

| Computational Model | Endpoint | Structural Alert(s) Identified | Prediction | Confidence Level |

|---|---|---|---|---|

| (Q)SAR Model 1 (e.g., DEREK) | Bacterial Mutagenicity | Data not available | Data not available | Data not available |

To understand the potential mechanism of genotoxicity at a molecular level, studies can be conducted to investigate the interaction of this compound with DNA.

DNA binding studies can be performed using various biophysical techniques, such as UV-visible spectroscopy, fluorescence spectroscopy, and circular dichroism. These methods can determine whether a compound binds to DNA and can provide information about the mode of binding (e.g., intercalation, groove binding).

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of genotoxicity, molecular docking can be used to model the interaction of this compound with a DNA molecule. This can help to identify potential binding sites and estimate the binding affinity.

Molecular dynamics (MD) simulation is a more advanced computational method that simulates the movement of atoms and molecules over time. An MD simulation of this compound in the presence of DNA could provide detailed insights into the dynamics of the interaction and the stability of the DNA-impurity complex.

There are no published studies on the direct interaction of this compound with genetic material.

Evaluation of Other Relevant Toxicological Endpoints

Beyond genotoxicity, a comprehensive toxicological assessment of this compound would also consider other potential adverse effects. This could include evaluating its potential for cytotoxicity (the ability to kill cells), skin sensitization, and organ-specific toxicity. The need for such studies would be guided by the impurity level in the final drug product and the outcomes of the genotoxicity assessments. At present, there is a lack of publicly available data on these other toxicological endpoints for this compound.

Risk Assessment Strategies for Genotoxic Impurities in Pharmaceutical Products

The management of genotoxic impurities in pharmaceutical products is a risk-based process guided by international regulatory guidelines, such as the ICH M7 guideline. gradientcorp.comtriphasepharmasolutions.com The primary goal is to limit the intake of such impurities to a level that poses a negligible cancer risk to patients.

The Threshold of Toxicological Concern (TTC) is a key concept in the risk assessment of genotoxic impurities. The TTC is a default acceptable intake for any unstudied chemical that is presumed to pose a negligible risk of carcinogenicity or other toxic effects. For most genotoxic impurities, a TTC of 1.5 µ g/day is considered to be associated with a theoretical excess cancer risk of less than 1 in 100,000 over a lifetime of exposure. triphasepharmasolutions.com

The risk assessment strategy for a potential genotoxic impurity like this compound would typically follow a stepwise approach:

Identification and Structural Characterization: The impurity must be identified, and its chemical structure confirmed.

In Silico Assessment: The structure of the impurity is evaluated using two complementary (Q)SAR methodologies to predict its genotoxic potential.

Genotoxicity Testing: If a structural alert for genotoxicity is identified, an Ames test is typically conducted. A negative Ames test would generally be sufficient to conclude that the impurity is not a mutagenic concern and can be controlled as a non-mutagenic impurity.

Risk Characterization and Control Strategy: If the impurity is confirmed to be mutagenic, a control strategy must be developed to limit its level in the final drug product to at or below the acceptable limit derived from the TTC. This may involve modifications to the synthetic process or the implementation of additional purification steps.

This systematic approach ensures that the risks associated with genotoxic impurities in pharmaceuticals are appropriately managed, safeguarding patient health.

Strategies for Control and Mitigation of Miconazole Impurity B in Pharmaceutical Manufacturing

Process Analytical Technology (PAT) Approaches for Real-Time Impurity Monitoring during Production

Process Analytical Technology (PAT) is a framework endorsed by regulatory agencies like the U.S. Food and Drug Administration (FDA) for designing, analyzing, and controlling manufacturing processes through timely measurements of critical quality and performance attributes of raw and in-process materials. fda.govglobalresearchonline.net The goal of PAT is to build quality into the product by design, moving from a reactive testing approach to a proactive one. fda.govagcbio.com For impurity control, PAT enables real-time or near-real-time monitoring, allowing for immediate process adjustments to minimize impurity formation. mt.comsigmaaldrich.com

Several PAT tools are applicable for monitoring Miconazole Impurity B during production:

Spectroscopic Techniques: In-line or on-line spectroscopic methods such as Near-Infrared (NIR) and Raman spectroscopy can provide rapid, non-destructive analysis of reaction mixtures. news-medical.net These techniques can monitor the consumption of reactants, the formation of Miconazole, and the emergence of Impurity B by detecting changes in the chemical composition of the process stream in real time. mt.com

Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful separation techniques used for the quantitative analysis of Active Pharmaceutical Ingredients (APIs) and their impurities. While traditionally performed offline in a quality control lab, at-line or on-line HPLC systems can be integrated into the manufacturing process to provide periodic, automated analysis of the reaction's progress and impurity profile. sigmaaldrich.com

Chemometrics: Advanced data analysis and modeling tools, known as chemometrics, are essential components of PAT. researchgate.net These tools are used to extract relevant information from the large datasets generated by analytical instruments, enabling the development of predictive models that correlate process parameters with the formation of this compound. process-insights.com

The implementation of PAT for impurity monitoring involves identifying Critical Process Parameters (CPPs) that influence the formation of Impurity B and then using PAT tools to monitor the corresponding Critical Quality Attributes (CQAs) in real time. globalresearchonline.netmt.com This data-rich approach facilitates a deeper process understanding and enables tighter control over the manufacturing process to ensure consistent product quality. americanpharmaceuticalreview.com

| PAT Tool | Measurement Mode | Application in Impurity B Monitoring | Key Advantages |

|---|---|---|---|

| NIR/Raman Spectroscopy | In-line, On-line | Real-time tracking of reactant consumption and product/impurity formation. | Non-destructive, rapid analysis, no sample preparation needed. mt.com |

| HPLC/UPLC | At-line, On-line | Automated, periodic quantitative analysis of Impurity B levels. | High sensitivity and specificity for separating closely related compounds. |

| Chemometrics | Data Analysis | Develops predictive models linking process parameters to Impurity B formation. | Enables proactive process control and optimization. researchgate.net |

Optimization of Synthetic Routes for Miconazole to Minimize Impurity B Formation

Minimizing the formation of this compound begins with the robust design and optimization of the synthetic route for the Miconazole API. Impurities can arise from various sources, including starting materials, intermediates, reagents, and side reactions. nih.gov A thorough understanding of the reaction mechanism and potential degradation pathways is essential for developing a control strategy.

Key strategies for optimizing the synthetic route include:

Control of Reaction Conditions: Critical process parameters such as temperature, pressure, pH, and reaction time must be carefully controlled. For instance, thermal stress can lead to the degradation of Miconazole or its intermediates, potentially forming Impurity B. researchgate.net Establishing precise operational ranges for these parameters is crucial.

Reagent and Solvent Selection: The choice of reagents and solvents can significantly impact the impurity profile. Solvents should be selected not only for their ability to facilitate the reaction but also for their inertness under the reaction conditions to prevent side reactions. The purity of starting materials and reagents must be strictly controlled to avoid introducing precursors to Impurity B.

Order of Addition: The sequence in which reagents are added can influence the reaction pathway and the formation of by-products. Optimizing the addition sequence can favor the desired reaction and minimize the formation of impurities.

Purification Techniques: Effective purification steps, such as crystallization, chromatography, or extraction, are vital for removing Impurity B and other related substances from the final API. The choice of purification method should be based on the physicochemical properties of Miconazole and its impurities. For example, developing a crystallization process with a solvent system that selectively precipitates Miconazole while leaving Impurity B in the mother liquor is a common strategy.

By employing Quality by Design (QbD) principles, a systematic approach to process development, manufacturers can identify the process parameters that have the greatest impact on the formation of Impurity B and establish a robust manufacturing process with a well-defined design space. researchgate.net

| Strategy | Objective | Example Application |

|---|---|---|

| Parameter Control | Minimize side reactions and degradation. | Maintaining a specific temperature range to prevent thermal decomposition leading to impurities. researchgate.net |

| Material Purity | Prevent introduction of impurity precursors. | Implementing stringent specifications for starting materials and reagents. |

| Process Design | Favor the formation of the desired product. | Optimizing the order of reagent addition to control reaction selectivity. |

| Purification | Remove formed impurities from the final product. | Developing a specific crystallization process to isolate Miconazole from Impurity B. |

Formulation Development Strategies to Enhance Miconazole API Stability and Limit Impurity B Generation

The generation of impurities can also occur during the formulation of the final dosage form and throughout the product's shelf life. nih.gov Therefore, formulation development plays a crucial role in ensuring the stability of the Miconazole API and limiting the formation of Impurity B.

Key formulation strategies include:

Excipient Compatibility Studies: Excipients are essential components of a drug product, but they can also interact with the API, leading to degradation. scirp.org Reactive impurities within excipients, such as aldehydes or peroxides, can be a source of degradation. nih.govscirp.org Comprehensive compatibility studies are performed by mixing Miconazole with individual excipients and storing the mixtures under accelerated stability conditions (e.g., elevated temperature and humidity) to identify any potential interactions that could lead to the formation of Impurity B. nih.gov

pH and Microenvironment Control: The stability of Miconazole is pH-dependent. The formulation's pH and microenvironmental pH must be optimized and controlled to maintain the API in its most stable form. Buffering agents are often incorporated into liquid and semi-solid formulations to maintain the desired pH range.

Moisture Control: The presence of water can facilitate hydrolytic degradation pathways. nih.gov For solid dosage forms, controlling the water content of excipients and the final product is critical. Manufacturing processes may include drying steps, and packaging is selected to protect the product from ambient humidity.

Use of Stabilizers and Antioxidants: If Miconazole is susceptible to oxidative degradation, antioxidants may be included in the formulation. Additionally, chelating agents can be used to sequester trace metal ions that might catalyze degradation reactions. The use of solubility enhancers like cyclodextrins has also been shown to improve the stability of poorly water-soluble drugs like Miconazole by forming inclusion complexes. nih.gov

Stability testing of the final drug product under various environmental conditions, as prescribed by ICH guidelines, is essential to confirm the effectiveness of the formulation strategy and to establish the product's shelf life. nih.gov

Q & A

Basic Question: What analytical techniques are recommended for initial identification and quantification of Miconazole Impurity B in drug formulations?

Answer:

For initial identification, high-performance liquid chromatography (HPLC) with ultraviolet (UV) or photodiode array (PDA) detection is recommended due to its robustness in separating impurities from the active pharmaceutical ingredient (API) . Quantification can be achieved by comparing peak areas against a calibrated impurity reference standard. Ensure system suitability parameters (e.g., retention time reproducibility, resolution between peaks) align with pharmacopeial guidelines, as demonstrated in stability studies for similar impurities like lincomycin hydrochloride . For trace-level detection (≤0.1%), liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers higher sensitivity and specificity .

Basic Question: How should researchers establish acceptance criteria for this compound during method development?

Answer:

Acceptance criteria should follow ICH Q3A guidelines, which stipulate reporting thresholds (0.1%), identification thresholds (0.2%), and qualification thresholds (0.5%) based on the API’s maximum daily dose . For method validation, criteria for specificity, accuracy (recovery 80–120%), linearity (R² ≥ 0.995), and precision (RSD ≤ 5%) must be predefined. Cross-validate results using orthogonal techniques (e.g., LC-MS/MS vs. HPLC-UV) to confirm impurity identity and concentration .

Advanced Question: What methodologies are employed for structural elucidation of unknown impurities co-eluting with this compound?

Answer:

Advanced hyphenated techniques are critical:

- LC-HRMS (High-Resolution Mass Spectrometry): Determines exact mass-to-charge ratios to propose molecular formulas .

- MS/MS Fragmentation Patterns: Compare fragmentation pathways with reference standards to infer functional groups and structural motifs .

- Nuclear Magnetic Resonance (NMR): Use 1D/2D NMR (e.g., COSY, HSQC) to resolve stereochemical ambiguities and confirm impurity structure .

For example, in ramipril impurity studies, LC-MS/MS and NMR were combined to resolve an unknown impurity (Imp-L) with a molecular ion at m/z 415 .

Advanced Question: How can researchers validate the stability-indicating capability of analytical methods for this compound under stressed conditions?

Answer:

Perform forced degradation studies under:

- Acidic/alkaline hydrolysis (e.g., 0.1M HCl/NaOH at 60°C for 24 hours).

- Oxidative stress (3% H₂O₂ at 25°C for 6 hours).

- Thermal/photoexposure (ICH Q1B conditions).

Assay specificity by confirming baseline separation of degradation products from this compound. Quantify degradation kinetics using Arrhenius modeling for shelf-life predictions .

Advanced Question: What experimental strategies address discrepancies in impurity recovery during spike-and-recovery assays for this compound?

Answer:

Discrepancies often arise from matrix interference or instability of the impurity in the API matrix. Mitigation strategies include:

- Matrix-Matched Calibration: Prepare standards in API-containing solutions to mimic sample matrices .

- Solution Stability Studies: Assess impurity stability in the working solvent (e.g., methanol, acetonitrile) under storage conditions .

- Internal Standardization: Use deuterated analogs or structurally similar compounds to normalize recovery variations .

Advanced Question: How can researchers differentiate between process-related and degradation-related impurities for this compound?

Answer:

- Synthetic Pathway Analysis: Map potential impurities from starting materials, intermediates, or side reactions (e.g., alkylation byproducts) .

- Accelerated Stability Studies: Correlate impurity levels with storage conditions (e.g., elevated temperature/humidity) to identify degradation pathways .

- Isotopic Labeling: Use ¹³C or ²H-labeled API to trace impurity origins via mass spectrometry .

Advanced Question: What computational tools are recommended to predict the chromatographic behavior of this compound during method optimization?

Answer:

- QSRR (Quantitative Structure-Retention Relationship): Predict retention times based on molecular descriptors (e.g., logP, polar surface area) .

- ChromSword® or ACD/LC Simulator: Simulate HPLC conditions (gradient, buffer pH) using machine learning algorithms .

- Molecular Dynamics Simulations: Model interactions between the impurity and stationary phase to optimize column selection (e.g., C18 vs. phenyl-hexyl) .

Advanced Question: How do polymorphic forms of Miconazole API influence the formation and detection of Impurity B?

Answer:

Polymorphs may alter impurity solubility or reactivity. For example:

- Crystal Habit Studies: Use powder X-ray diffraction (PXRD) to correlate impurity incorporation with API lattice defects .

- Dissolution-Profile Mapping: Monitor impurity release rates under biorelevant conditions (e.g., FaSSIF/FeSSIF media) .

- Hot-Stage Microscopy: Track impurity nucleation during API recrystallization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.